Cas no 2310205-25-3 (N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide
- 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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- Inchi: 1S/C15H17FN4O2S/c1-22-13-3-2-10(8-12(13)16)15(21)18-11-4-6-20(7-5-11)14-9-17-23-19-14/h2-3,8-9,11H,4-7H2,1H3,(H,18,21)
- InChI Key: QUDTUFTZIFGISC-UHFFFAOYSA-N
- SMILES: S1N=CC(=N1)N1CCC(CC1)NC(C1C=CC(=C(C=1)F)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 409
- XLogP3: 2.4
- Topological Polar Surface Area: 95.6
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-1834-2μmol |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 2μl |
$57.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-5μmol |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-10μmol |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-20μmol |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 20μl |
$79.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-1mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 1mg |
$54.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-2mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 2mg |
$59.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-3mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-4mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 4mg |
$66.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-5mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 5mg |
$69.0 | 2023-04-23 | |
| Life Chemicals | F6549-1834-10mg |
3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
2310205-25-3 | 90%+ | 10mg |
$79.0 | 2023-04-23 |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide
N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide: A Comprehensive Overview
N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide, identified by the CAS registry number 2310205-25-3, is a complex organic compound with a diverse range of potential applications in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a benzamide moiety with a piperidine ring substituted by a 1,2,5-thiadiazole group. The presence of fluorine and methoxy substituents further enhances its chemical diversity and functional properties.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient preparation of such compounds with high purity and yield. The structural elucidation of this compound has been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and electronic properties.
One of the most promising applications of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide lies in its potential as a bioactive agent. Preclinical studies have demonstrated that this compound exhibits significant activity against various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, the compound has shown promising results in modulating the expression of genes related to apoptosis and oxidative stress.
The fluorine atom in the molecule plays a critical role in determining its pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug absorption profiles. Similarly, the methoxy group contributes to hydrogen bonding capacity and solubility in polar solvents. These properties make this compound an attractive candidate for drug delivery systems that require optimal bioavailability.
From a materials science perspective, this compound has shown potential as a building block for constructing advanced materials such as coordination polymers and metal organic frameworks (MOFs). The thiazole ring in the structure provides coordination sites for metal ions, enabling the formation of highly ordered crystalline structures with unique mechanical and electronic properties.
In terms of environmental impact assessment, studies have been conducted to evaluate the biodegradability and ecotoxicity of this compound. Results indicate that under controlled conditions, it undergoes gradual degradation through microbial action without posing significant risks to aquatic ecosystems. However, further research is required to fully understand its long-term environmental fate.
Looking ahead, ongoing research is focused on optimizing the synthesis pathway of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide to reduce production costs and minimize waste generation. Additionally, efforts are being made to explore its potential as an agrochemical agent for pest control applications.
In conclusion, this compound represents a versatile platform for exploring novel chemical entities with diverse functional properties. Its unique combination of structural features makes it an invaluable tool for advancing both therapeutic development and materials innovation.
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